(2S)-4-phenylbutan-2-amine hydrochloride
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Overview
Description
“(2S)-4-phenylbutan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H16ClN . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra, depending on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-phenylbutan-2-amine hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "Benzyl cyanide", "2-bromo-4-phenylbutan-2-ol", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-bromo-4-phenylbutan-2-ol with benzyl cyanide using sodium hydride as a base and diethyl ether as a solvent.", "Step 2: Reduction of the nitrile group in the intermediate with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Deprotection of the benzyl group using hydrogen chloride in methanol to yield (2S)-4-phenylbutan-2-amine hydrochloride." ] } | |
CAS No. |
81580-34-9 |
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2S)-4-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
LVQSUJANKVLTKT-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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